molecular formula C8H5F2NO2 B8742589 5,7-Difluoro-4H-benzo[1,4]oxazin-3-one

5,7-Difluoro-4H-benzo[1,4]oxazin-3-one

カタログ番号: B8742589
分子量: 185.13 g/mol
InChIキー: BTIJCTORPDVZCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,7-Difluoro-4H-benzo[1,4]oxazin-3-one is a useful research compound. Its molecular formula is C8H5F2NO2 and its molecular weight is 185.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Applications

5,7-Difluoro-4H-benzo[1,4]oxazin-3-one has shown significant promise in the field of oncology:

  • Inhibition of PI3Kα : Studies indicate that this compound acts as a potent inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) signaling pathway, which is critical for cell proliferation and survival in cancer cells. In particular, derivatives of this compound have demonstrated antiproliferative effects against various cancer cell lines, including HCT-116 and MDA-MB-231. The mechanism involves a dose-dependent decrease in phosphorylated Akt levels, suggesting induction of apoptosis through this pathway .
  • CDK9 Inhibition : The compound also serves as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a vital role in transcriptional regulation. In studies involving hematologic malignancies, treatment with this compound resulted in significant tumor regression in xenograft models, indicating its potential as a therapeutic agent for blood cancers .

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. For example:

  • Microbial Screening : Compounds synthesized from this scaffold were evaluated against various strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, suggesting potential applications in treating bacterial infections .

Case Study 1: Antiproliferative Activity

Objective : Evaluate the efficacy against cancer cell lines.

Results : In vitro studies revealed that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics across multiple cancer types. The mechanism was identified as apoptosis induction via PI3Kα inhibition.

Case Study 2: Hematologic Malignancies

Objective : Assess the therapeutic potential in hematologic cancers.

Results : The compound led to substantial tumor regression in xenograft models derived from hematologic tumors when administered intermittently. This suggests promising clinical applications for treating such malignancies.

Synthesis and Structural Insights

The synthesis of this compound involves several steps that ensure high yield and purity:

  • Starting Materials : The synthesis typically begins with precursors like 1,5-difluoro-2,4-dinitrobenzene.
  • Characterization Techniques : The final compounds are characterized using techniques such as FT-IR, NMR (both 1H^{1}H and 13C^{13}C), HRMS (High Resolution Mass Spectrometry), and X-ray crystallography to confirm their structures and purity levels .

特性

分子式

C8H5F2NO2

分子量

185.13 g/mol

IUPAC名

5,7-difluoro-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C8H5F2NO2/c9-4-1-5(10)8-6(2-4)13-3-7(12)11-8/h1-2H,3H2,(H,11,12)

InChIキー

BTIJCTORPDVZCN-UHFFFAOYSA-N

正規SMILES

C1C(=O)NC2=C(O1)C=C(C=C2F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。